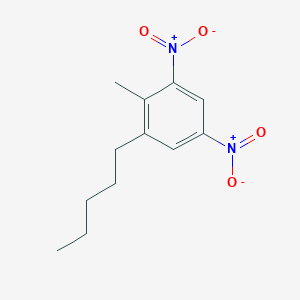
2,4-Diiodo-5-chloro-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-5-chloro-3-fluoropyridine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2,4-Diiodo-5-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the halogen dance reaction, where pre-functionalized pyridine derivatives undergo selective halogen migration and substitution . This process often employs organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) under controlled conditions to achieve the desired substitution pattern .
Industrial production methods may involve large-scale halogenation reactions using reagents like iodine monochloride (ICl) and fluorinating agents such as potassium fluoride (KF) under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Diiodo-5-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with methoxide can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
2,4-Diiodo-5-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Diiodo-5-chloro-3-fluoropyridine exerts its effects is primarily through its interactions with biological molecules. The halogen atoms on the pyridine ring can form halogen bonds with target proteins and enzymes, modulating their activity and function . The compound’s electron-withdrawing groups also influence its reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
2,4-Diiodo-5-chloro-3-fluoropyridine can be compared with other halogenated pyridines, such as:
2-Chloro-3-fluoropyridine: This compound has similar halogenation but lacks the iodine atoms, resulting in different reactivity and applications.
3,4-Difluoropyridine: This compound contains fluorine atoms at different positions, leading to variations in its chemical properties and uses.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct substitution patterns and applications.
Properties
CAS No. |
514798-06-2 |
|---|---|
Molecular Formula |
C5HClFI2N |
Molecular Weight |
383.33 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2,4-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-10-5(9)3(7)4(2)8/h1H |
InChI Key |
ZOQMXMQIAXLPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)I)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)

![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)


![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
